Neuropeptide Y

Vue d'ensemble

Description

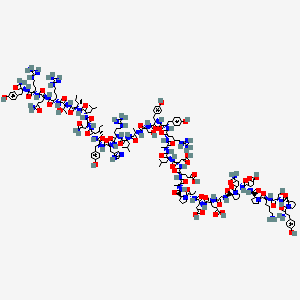

Le Neuropeptide Y est un peptide de 36 aminoacides largement distribué dans le système nerveux central et périphérique. Il est impliqué dans divers processus physiologiques et homéostatiques, notamment la régulation de l’apport alimentaire, le métabolisme énergétique, les rythmes circadiens, la réponse au stress et les fonctions cardiovasculaires . Le this compound est l’un des neuropeptides les plus abondants dans le cerveau et est connu pour son rôle dans la stimulation de la faim et l’augmentation de l’apport alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Neuropeptide Y implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l’addition séquentielle d’aminoacides à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier aminoacide est attaché à la résine.

Déprotection : Le groupe protecteur sur l’aminoacide est éliminé.

Couplage : L’aminoacide suivant est ajouté à la chaîne.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle du this compound peut impliquer la technologie de l’ADN recombinant, où le gène codant pour le this compound est inséré dans un système d’expression approprié, tel que des bactéries ou des levures. Le peptide exprimé est ensuite purifié à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Enzymatic Cleavage and Truncation

NPY is metabolized by proteolytic enzymes, resulting in truncated forms with altered receptor binding properties:

These truncations demonstrate how enzymatic processing modulates NPY's physiological roles, particularly in appetite regulation and vascular function.

Site-Directed Mutagenesis and Structural Modifications

Mutational studies reveal critical residues for NPY’s stability and receptor interactions:

Tyrosine Mutations in the Hydrophobic Core

-

Y20F and Y27F mutations (tyrosine → phenylalanine):

Alanine Scanning of Key Residues

-

Pro² and Pro⁵ substitutions :

-

Arg¹⁹ and Tyr²⁰ substitutions :

Synthetic Analogs and Receptor Binding Studies

Key findings from structural analogs:

These analogs highlight the importance of the C-terminal α-helix (residues 15–31) for receptor engagement and the N-terminal polyproline sequence (residues 1–10) for structural stability .

Critical Insights from Structural Studies

-

NPY's PP-fold structure (residues 1–10 and 15–31) is essential for receptor activation. Molecular dynamics simulations show that mutations disrupting this fold reduce Y₁R/Y₂R signaling .

-

Hydrogen bonding networks between NPY's α-helix and receptor extracellular loops (e.g., ECL2 in Y₁R) govern binding specificity. For example:

Applications De Recherche Scientifique

Neuropeptide Y has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mécanisme D'action

Le Neuropeptide Y exerce ses effets en se liant à des récepteurs couplés aux protéines G spécifiques, notamment les récepteurs Y1, Y2, Y4 et Y5. Lors de la liaison, le this compound active les voies de signalisation intracellulaires qui influencent divers processus physiologiques. Par exemple, dans l’hypothalamus, le this compound stimule l’appétit en activant les récepteurs Y1 et Y5, ce qui entraîne une augmentation de l’apport alimentaire . Dans le système cardiovasculaire, le this compound agit comme un vasoconstricteur en se liant aux récepteurs Y1 sur les vaisseaux sanguins .

Comparaison Avec Des Composés Similaires

Le Neuropeptide Y est structurellement similaire à d’autres peptides de la même famille, notamment :

Peptide YY (PYY) : Partage des similitudes structurelles et est impliqué dans la régulation de l’appétit et des processus digestifs.

Polypeptide pancréatique (PP) : Également structurellement lié et joue un rôle dans la régulation des sécrétions pancréatiques et de l’appétit.

Unicité : Le this compound est unique par sa distribution étendue et ses rôles physiologiques divers. Contrairement au Peptide YY et au Polypeptide pancréatique, qui se trouvent principalement dans le tractus gastro-intestinal, le this compound est abondamment présent dans le système nerveux central et périphérique .

Composés similaires :

- Peptide YY (PYY)

- Polypeptide pancréatique (PP)

- Substance P (SP)

- Peptide intestinal vasoactif (VIP)

- Neuropeptides opioïdes endogènes (p. ex., endorphines, enképhalines, dynorphines)

La combinaison unique de caractéristiques structurelles et de fonctions physiologiques du this compound en fait une cible essentielle pour la recherche et le développement thérapeutique.

Activité Biologique

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a significant role in various biological processes, including appetite regulation, stress response, and immune function. Its diverse actions are mediated through specific receptors, primarily the Y1, Y2, Y5, and Y6 receptors. This article explores the biological activity of NPY, highlighting its immunomodulatory effects, neuroprotective properties, involvement in pain signaling, and implications in metabolic disorders.

Overview of this compound

NPY is one of the most abundant neuropeptides in the human brain, particularly concentrated in regions such as the basal ganglia and amygdala. It was first isolated from porcine brain tissue and has since been implicated in numerous physiological processes. The distribution of NPY suggests its fundamental importance in regulating motor functions and emotional responses .

Biological Functions

-

Regulation of Appetite and Energy Metabolism

- NPY is a potent orexigenic factor that stimulates food intake. It acts primarily in the hypothalamus, where it influences energy balance by promoting hunger and inhibiting energy expenditure .

- Studies have shown that NPY levels increase during fasting and decrease after feeding, indicating its role in short-term energy regulation .

-

Stress Response and Neuroprotection

- NPY exhibits anti-anxiety effects and has been linked to resilience against stress. Administration of NPY into the amygdala has been shown to induce long-term behavioral resilience to stressors .

- In neurodegenerative models, such as glaucoma, NPY has demonstrated neuroprotective effects by preserving retinal integrity and reducing neuroinflammation through pathways like MAPK and PI3K/Akt .

-

Immune Modulation

- NPY functions as an immunomodulatory factor, influencing various immune cell activities. It can inhibit lymphocyte proliferation and regulate cytokine secretion through its receptors .

- The bimodal effects of NPY on immune cells are mediated by different receptors; for instance, Y1 receptor activation can promote anti-inflammatory responses while also facilitating certain pro-inflammatory actions .

- Pain Perception

Case Studies

- Neuroprotective Effects in Glaucoma : A study evaluated the impact of NPY on retinal ganglion cell degeneration in a mouse model of glaucoma. Results indicated that NPY treatment preserved retinal structure and function while mitigating axonal damage under elevated intraocular pressure conditions .

- Immune Response Modulation : Another investigation highlighted how NPY inhibits lymphocyte proliferation in response to mitogenic stimulation. This effect was observed to diminish with aging, suggesting potential age-related changes in immune responsiveness to NPY .

Data Tables

| Biological Function | Mechanism | Key Receptors | Implications |

|---|---|---|---|

| Appetite Regulation | Increases food intake | Y1R | Obesity management |

| Neuroprotection | Mitigates neuronal damage | Y1R, Y2R | Treatment for neurodegenerative diseases |

| Immune Modulation | Inhibits lymphocyte activation | Y1R/Y2R/Y5R | Autoimmune disease therapies |

| Pain Perception | Modulates nociceptive signaling | Y1R/Y2R | Pain management strategies |

Propriétés

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPYMXQQVHTUDU-OFGSCBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C190H287N55O57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4254 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82785-45-3 | |

| Record name | Neuropeptide Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082785453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide Y | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.